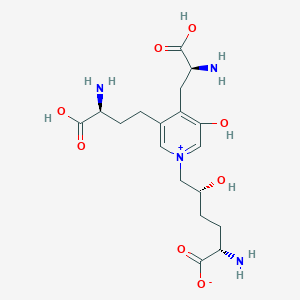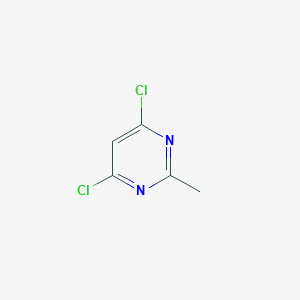
4,6-Dichloro-2-methylpyrimidine
描述
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-methylpyrimidine involves several key steps, starting from acetamidine hydrochloride and dimethyl malonate. The process includes cyclization and chlorination with phosphorus oxychloride under optimized conditions to achieve the desired product. The yield and efficiency of the synthesis have been significantly improved through process research, demonstrating the compound's viable production for industrial applications (Guo Lei-ming, 2012).
Molecular Structure Analysis
Detailed structural analysis through X-ray diffraction and crystallography has provided insights into the molecular geometry of 4,6-Dichloro-2-methylpyrimidine derivatives. These studies reveal the compound's crystalline structure and the arrangement of atoms within the molecule, which are critical for understanding its reactivity and interactions in various chemical processes (Guo et al., 2007).
科学研究应用
Synthesis of Azo Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, is used in the synthesis of azo derivatives. These derivatives are prepared through a diazo coupling reaction between DHMP and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
- Methods of Application: The chemical structures of these derivatives are confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques .
- Results: The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated. The results show that these dyes may be suitable for applications in the textile industry .
Synthesis of Disubstituted Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the synthesis involves biaryl cross-coupling .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of N-Substituted Azacalix Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the synthesis of azacalix pyrimidines .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Biarylpyrimidine
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves biaryl cross-coupling .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Dasatinib and Its Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The sources do not provide specific results or outcomes for this application .
Synthesis of N-Substituted Azacalix Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the synthesis of azacalix pyrimidines .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Biarylpyrimidine
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves biaryl cross-coupling .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Dasatinib and Its Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The sources do not provide specific results or outcomes for this application .
安全和危害
未来方向
属性
IUPAC Name |
4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284149 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylpyrimidine | |
CAS RN |
1780-26-3 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

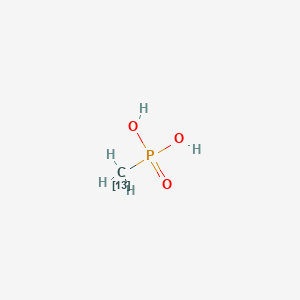

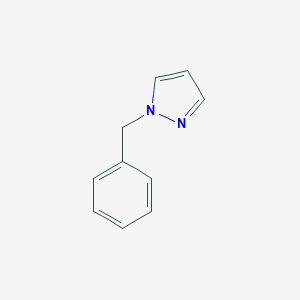
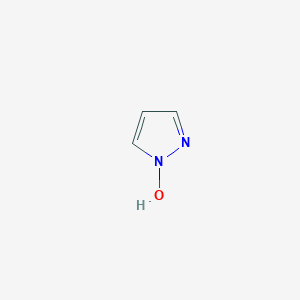
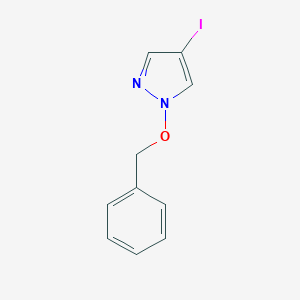
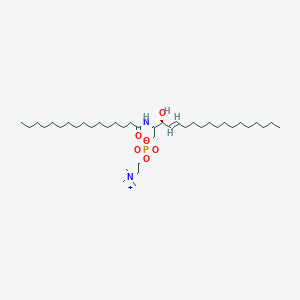

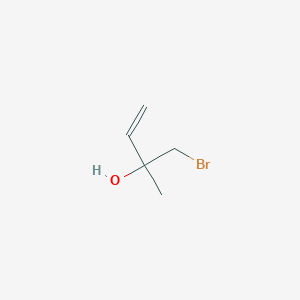
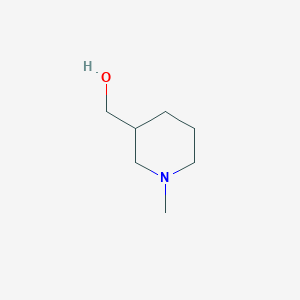
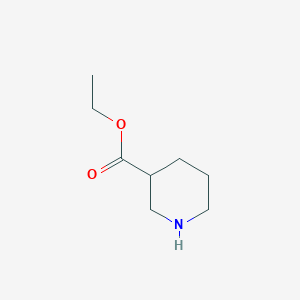
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
